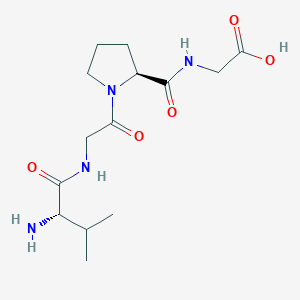
L-Valylglycyl-L-prolylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring and multiple amide bonds, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid typically involves multiple steps, including the formation of amide bonds and the incorporation of the pyrrolidine ring. One common method involves the use of protected amino acids and coupling reagents to form the desired amide bonds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks to form the desired compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new amide or ester bonds.
科学的研究の応用
2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
- 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid
Uniqueness
Compared to similar compounds, 2-((S)-1-(2-((S)-2-Amino-3-methylbutanamido)acetyl)pyrrolidine-2-carboxamido)acetic acid stands out due to its specific structural features, such as the presence of the pyrrolidine ring and the arrangement of amide bonds
特性
CAS番号 |
243647-58-7 |
|---|---|
分子式 |
C14H24N4O5 |
分子量 |
328.36 g/mol |
IUPAC名 |
2-[[(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)16-6-10(19)18-5-3-4-9(18)13(22)17-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,23)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
InChIキー |
SFKYSNDKCHTIKC-CABZTGNLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


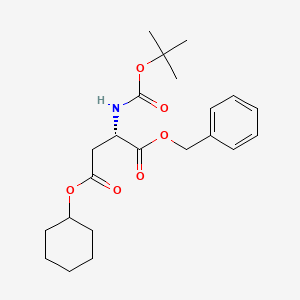
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
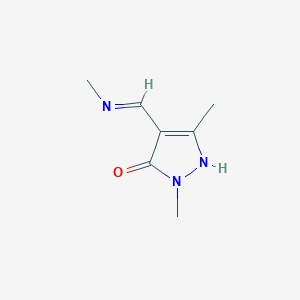
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
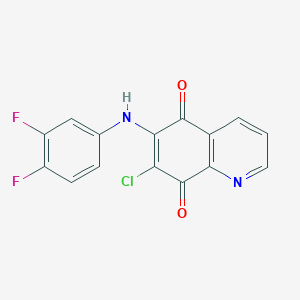
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
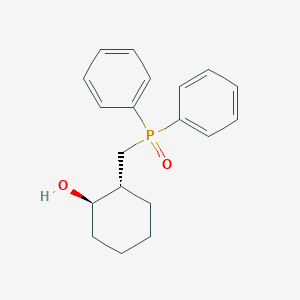
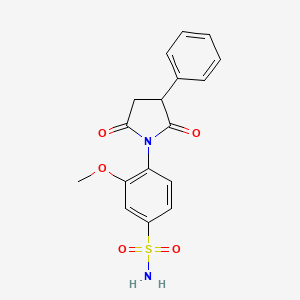
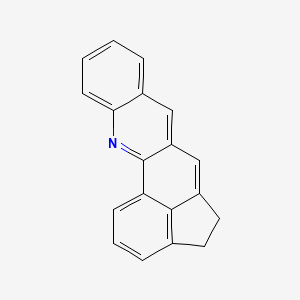
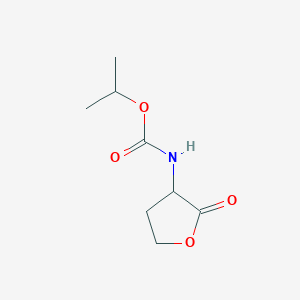
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
